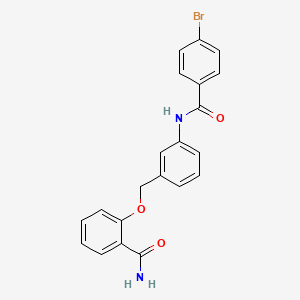
Trifloxystrobin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifloxystrobin-d3 is a deuterated analog of trifloxystrobin, a systemic fungicide belonging to the strobilurin class. Trifloxystrobin is widely used in agriculture to control a broad spectrum of fungal diseases in crops. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trifloxystrobin-d3 involves the incorporation of deuterium atoms into the trifloxystrobin molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the parent compound but requires the use of deuterated starting materials. The process involves multiple steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The overall yield and purity are optimized through careful control of reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Trifloxystrobin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Trifloxystrobin-d3 is extensively used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its applications include:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of trifloxystrobin in biological systems.
Medicine: Investigated for its potential effects and interactions in medical research.
Industry: Utilized in the development of new fungicides and agricultural chemicals
Wirkmechanismus
Trifloxystrobin-d3, like its parent compound, exerts its effects by inhibiting mitochondrial respiration in fungi. It binds to the Qo site of the cytochrome bc1 complex, disrupting the electron transport chain and preventing the production of adenosine triphosphate. This leads to the death of the fungal cells. The molecular targets and pathways involved include the cytochrome bc1 complex and associated respiratory enzymes .
Vergleich Mit ähnlichen Verbindungen
- Azoxystrobin
- Pyraclostrobin
- Fluoxastrobin
- Kresoxim-methyl
Comparison: Trifloxystrobin-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Compared to other strobilurins, it offers similar broad-spectrum fungicidal activity but with the added advantage of being traceable in complex biological systems. This makes it particularly valuable in research settings .
Eigenschaften
Molekularformel |
C20H19F3N2O4 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
trideuteriomethyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+/i2D3 |
InChI-Schlüssel |
ONCZDRURRATYFI-ZFOUPERYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)/C(=N/OC)/C1=CC=CC=C1CO/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


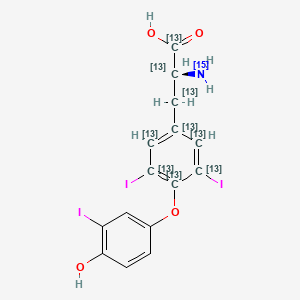
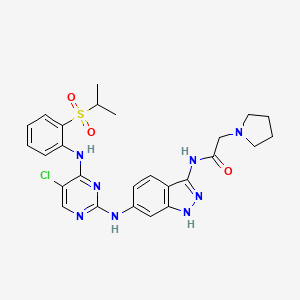


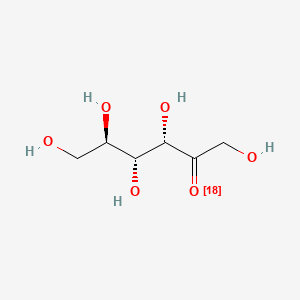
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)

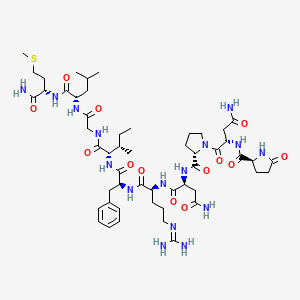
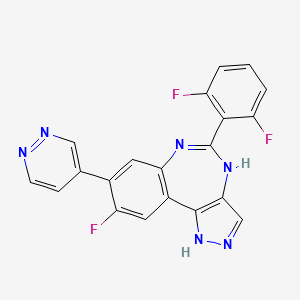
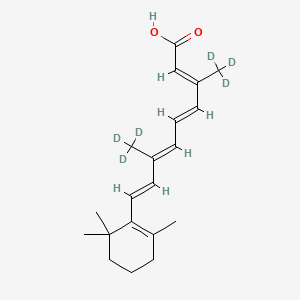
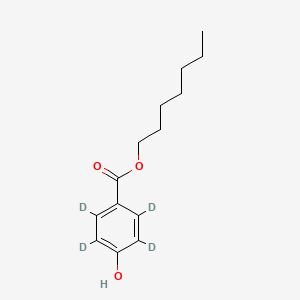

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
